Azane;(3-chlorophenyl)carbamodithioic acid
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Overview
Description
Azane;(3-chlorophenyl)carbamodithioic acid is a chemical compound with significant applications in various fields. It is known for its unique structure and properties, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azane;(3-chlorophenyl)carbamodithioic acid typically involves the reaction of 3-chloroaniline with carbon disulfide in the presence of a base, followed by the addition of ammonia. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process includes the use of advanced equipment to control temperature, pressure, and reaction time, ensuring consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Azane;(3-chlorophenyl)carbamodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the type of reaction and reagents used.
Scientific Research Applications
Azane;(3-chlorophenyl)carbamodithioic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pesticides, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Azane;(3-chlorophenyl)carbamodithioic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and induce oxidative stress, leading to its biological effects. The exact molecular targets and pathways vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Azane;(3-chlorophenyl)carbamodithioic acid include:
- (2-chlorophenyl)carbamodithioic acid
- (4-chlorophenyl)carbamodithioic acid
- Carbamodithioic acid, ammonium salt
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both azane and carbamodithioic acid functional groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
CAS No. |
1197-35-9 |
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Molecular Formula |
C7H9ClN2S2 |
Molecular Weight |
220.7 g/mol |
IUPAC Name |
azane;(3-chlorophenyl)carbamodithioic acid |
InChI |
InChI=1S/C7H6ClNS2.H3N/c8-5-2-1-3-6(4-5)9-7(10)11;/h1-4H,(H2,9,10,11);1H3 |
InChI Key |
IICWRRFDJNZTPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)S.N |
Origin of Product |
United States |
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